9-Octadecenyl acetate
Overview
Description
9-Octadecenyl acetate, also known as oleyl acetate, is a carboxylic ester with the molecular formula C20H38O2. It is commonly found in nature as a component of pheromones in various insects. This compound is characterized by its long hydrocarbon chain and an ester functional group, making it a versatile molecule in both natural and synthetic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octadecenyl acetate can be synthesized through the esterification of oleyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol, oleyl alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Oleyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
9-Octadecenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of fragrances and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 9-octadecenyl acetate in biological systems often involves its interaction with specific receptors. For instance, in insects, it binds to olfactory receptors, triggering behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons that detect the compound and initiate a signaling cascade leading to the observed behavior .
Comparison with Similar Compounds
9-Octadecen-1-ol (oleyl alcohol): Similar in structure but lacks the acetate group.
9-Octadecenal: An aldehyde derivative with similar chain length but different functional group.
9-Octadecenyl acetate (cis isomer): The cis isomer has different spatial arrangement around the double bond.
Uniqueness: this compound’s unique combination of a long hydrocarbon chain and an ester functional group makes it particularly effective in its role as a pheromone. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
[(E)-octadec-9-enyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGAZRPDUOHMAF-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 207.00 °C. @ 13.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Oleyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
693-80-1 | |
Record name | Oleyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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